molecular formula C23H25NO4 B2662148 7-Hydroxy-3-(2-methoxy-phenyl)-8-(2-methyl-piperidin-1-ylmethyl)-chromen-4-one CAS No. 303121-38-2

7-Hydroxy-3-(2-methoxy-phenyl)-8-(2-methyl-piperidin-1-ylmethyl)-chromen-4-one

Cat. No. B2662148
M. Wt: 379.456
InChI Key: ACICCXCUFOEWRG-UHFFFAOYSA-N
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Description

7-Hydroxy-3-(2-methoxy-phenyl)-8-(2-methyl-piperidin-1-ylmethyl)-chromen-4-one, also known as HMC-1, is a synthetic compound that belongs to the family of flavonoids. It has been the subject of scientific research due to its potential therapeutic properties.

Scientific Research Applications

Synthesis and Biological Activities

A significant area of research focuses on the synthesis of chromen-4-one derivatives and their biological activities. Chromen-4-one compounds have been synthesized through various methods and evaluated for their antimicrobial and antioxidant activities. For example, Hatzade et al. (2008) described the synthesis of 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their O-glucosides, showing some compounds exhibited antimicrobial and antioxidant activity (Hatzade et al., 2008). Similarly, Mandala et al. (2013) synthesized novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one compounds, which exhibited significant antibacterial and antifungal activity, supported by molecular docking studies (Mandala et al., 2013).

Anticancer Activity

Research also extends to the anticancer properties of chromene derivatives. For instance, El-Agrody et al. (2020) synthesized a series of pyrano[3, 2-c]chromene derivatives, assessing their in vitro anticancer activity. Some compounds showed excellent antitumor activity, inducing cell cycle arrest and triggering apoptosis in cancer cells (El-Agrody et al., 2020). Additionally, Parveen et al. (2017) synthesized compounds that demonstrated anti-proliferative activities against breast cancer cell lines, further supported by molecular docking studies (Parveen et al., 2017).

Structural and Chemical Characterization

Research on chromen-4-one derivatives also includes their structural and chemical characterization. For example, Zhang et al. (2008) reported the crystal structure of a genistein-derived compound, contributing to the understanding of its structural properties (Zhang et al., 2008).

properties

IUPAC Name

7-hydroxy-3-(2-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-15-7-5-6-12-24(15)13-18-20(25)11-10-17-22(26)19(14-28-23(17)18)16-8-3-4-9-21(16)27-2/h3-4,8-11,14-15,25H,5-7,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACICCXCUFOEWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-hydroxy-3-(2-methoxyphenyl)-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one

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